molecular formula C8H7ClF2O4S B1530366 5-(Difluoromethoxy)-2-methoxybenzene-1-sulfonyl chloride CAS No. 929341-63-9

5-(Difluoromethoxy)-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B1530366
CAS RN: 929341-63-9
M. Wt: 272.65 g/mol
InChI Key: GKBGCCRDZZXVHV-UHFFFAOYSA-N
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Description

The compound “5-(Difluoromethoxy)-2-methoxybenzene-1-sulfonyl chloride” is an organosulfur compound with a sulfonyl chloride group attached to a benzene ring, which also has methoxy and difluoromethoxy substituents. The presence of the sulfonyl chloride group suggests that it could be used as a reactive intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule with alternating double bonds. The methoxy, difluoromethoxy, and sulfonyl chloride groups would be attached to the benzene ring at the 2nd, 5th, and 1st positions, respectively .


Chemical Reactions Analysis

The sulfonyl chloride group is typically very reactive and can participate in a variety of reactions, including substitution and addition reactions. The presence of the methoxy and difluoromethoxy groups may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous .

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • A study involving the synthesis of sulfonamides derived from 4-methoxyphenethylamine showcased the production of compounds with significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Heavy Metal Sensing

  • Research on bis-sulfonamides as heavy metal sensors emphasizes their environmental and healthcare applications, indicating how modifications of sulfonyl chlorides can lead to the development of sensitive and selective sensors for toxic pollutants (Sheikh et al., 2016).

Pharmacological Fragment Synthesis

  • The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a precursor to various protein-kinase inhibitors, underscores the importance of sulfonyl chloride derivatives in the design of potent VEGFR2 inhibitors, highlighting their role in antiangiogenic cancer therapies (Murár et al., 2013).

Chemiluminescence Applications

  • The study on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes explores their use in chemiluminescence, demonstrating potential applications in analytical chemistry and biochemical assays (Watanabe et al., 2010).

Catalytic Processes

  • Innovations in catalytic decarboxylative radical sulfonylation with sulfinates present a redox-neutral protocol for sulfonylation, facilitating the late-stage modification of complex natural products and pharmaceuticals. This method is indicative of the versatility of sulfonyl chloride derivatives in synthetic organic chemistry (He et al., 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “5-(Difluoromethoxy)-2-methoxybenzene-1-sulfonyl chloride” would require appropriate safety precautions. The sulfonyl chloride group, in particular, is known to be reactive and could pose hazards if not handled correctly .

Future Directions

The potential applications and future directions for this compound would depend on its reactivity and the specific properties conferred by its functional groups. It could potentially be used as an intermediate in the synthesis of other compounds .

properties

IUPAC Name

5-(difluoromethoxy)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(15-8(10)11)4-7(6)16(9,12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBGCCRDZZXVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethoxy)-2-methoxybenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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